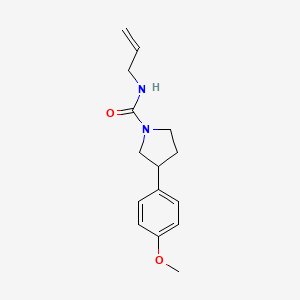

N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

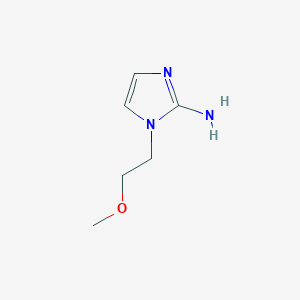

“N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a methoxyphenyl group, which contributes to its physicochemical properties .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” are not available in the retrieved resources.Molecular Structure Analysis

The molecular structure of “N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is characterized by a pyrrolidine ring, an allyl group, and a 4-methoxyphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques and Structural Analysis The synthesis of N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide and its derivatives involves multi-step chemical reactions, including nucleophilic substitution and ester hydrolysis, leading to the formation of various structurally related compounds. Notably, the synthesis of compounds like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the versatility of reactions involving carboxamide derivatives, offering high yields and structural confirmation through various spectroscopic methods (Zhou et al., 2021).

Crystal Structure and Molecular Conformation Studies have been conducted to understand the crystal structure and molecular conformation of carboxamide derivatives. For instance, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been analyzed using X-ray analysis and molecular orbital methods, revealing its crystal structure and conformational details. This kind of structural analysis is crucial for understanding the chemical and physical properties of these compounds and their potential applications in medicinal chemistry (Banerjee et al., 2002).

Biomedical Research Applications

Anticancer Activity Focused compound libraries derived from natural products like oroidin have led to the identification of compounds with potent anticancer activity. For example, compounds such as N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide have demonstrated significant inhibition of cell growth in various cancer cell lines, indicating the therapeutic potential of these carboxamide derivatives in cancer treatment (Dyson et al., 2014).

Antitubercular and Antibacterial Activities Derivatives of pyrrolo[3,2-b]pyridine-3-carboxamide have exhibited notable antitubercular and antibacterial activities. Compounds such as 4-fluorophenyl and 4-chlorophenyl have shown potent activity against tuberculosis and bacterial strains like Escherichia coli and Staphylococcus aureus. These findings highlight the role of carboxamide derivatives in developing new therapeutic agents against infectious diseases (Bodige et al., 2019).

Orientations Futures

Pyrrolidine derivatives, including “N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide”, hold promise for future research due to their wide range of biological activities . Further studies could focus on exploring their potential therapeutic applications, optimizing their synthesis methods, and investigating their mechanisms of action .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-N-prop-2-enylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-9-16-15(18)17-10-8-13(11-17)12-4-6-14(19-2)7-5-12/h3-7,13H,1,8-11H2,2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNWTMPOCUIGTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2645852.png)

![6-(4-Propan-2-ylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2645854.png)

![2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2645857.png)

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2645859.png)

![3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2645868.png)

![(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2645872.png)

![(E)-4-(Dimethylamino)-N-[1H-imidazol-2-yl(phenyl)methyl]-N-methylbut-2-enamide](/img/structure/B2645874.png)

![3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2645875.png)